molecular formula C10H13NO2 B1280177 Ethyl 3-amino-4-methylbenzoate CAS No. 41191-92-8

Ethyl 3-amino-4-methylbenzoate

Cat. No. B1280177
Key on ui cas rn: 41191-92-8
M. Wt: 179.22 g/mol
InChI Key: MCNBNDUVWQEKNZ-UHFFFAOYSA-N
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Patent
US07388009B2

Procedure details

To a solution of 3-amino-4-methyl-benzoic acid ethyl ester (10 g) in EtOH (25 mL) was added anhydrous hydrazine (20 mL) dropwise over 45 min at rt. The reaction was stirred at rt. overnight, then concentrated to afford 3-amino-4-methyl-benzoic acid hydrazide (10 g) as a yellow solid. The hydrazide (500 mg) was dissolved in THF (5 mL) and TMS-isocycanate (0.41 mL) was added. After 2-3 h, HPLC analysis indicated 50-60% conversion of the hydrazide. No further conversion was found after 3 days at rt. Evaporation of the THF was followed by addition of 1 N NaOH (2 mL) and the solution was heated to 100° C. overnight. LCMS analysis indicated the desired oxo-triazole to be present along with the carboxylic acid corresponding to hydrolysis of the hydrazide. The solution was neutralized with 1N HCl and the crude product collected by filtration. The crude 5-(3-amino-4-methyl-phenyl)-2,4-dihydro-[1,2,4]triazol-3-one (100 mg) was dissolved in DMF (1 mL) along with 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester (119 mg), and the solution was heated to 55° C. overnight. The product was purified by reverse phase preparative HPLC to afford Example 51 as a white solid (151 mg, TFA, hydrate), HPLC ret. t. (min): 2.33, MW: 379.4, LCMS[M+H2O+H]+=398.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([NH2:12])[CH:6]=1)C.[NH2:14][NH2:15]>CCO>[NH2:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[CH3:11])[C:4]([NH:14][NH2:15])=[O:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)C)N)=O
Name
Quantity
20 mL
Type
reactant
Smiles
NN
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
overnight, then concentrated
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NN)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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